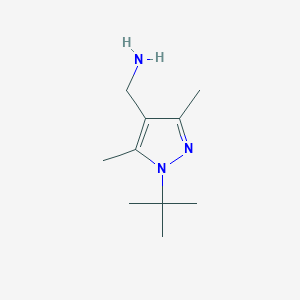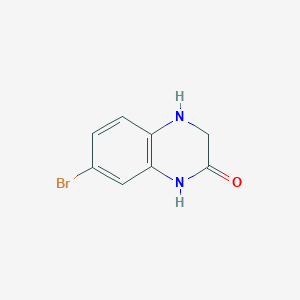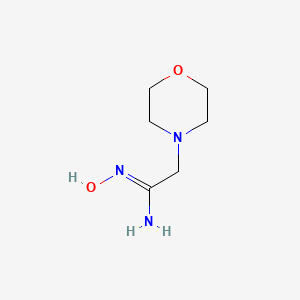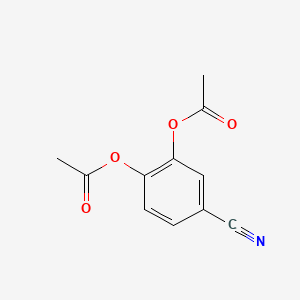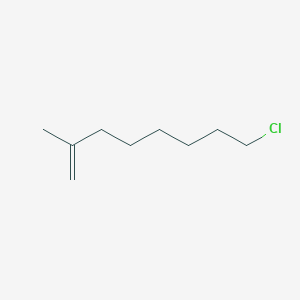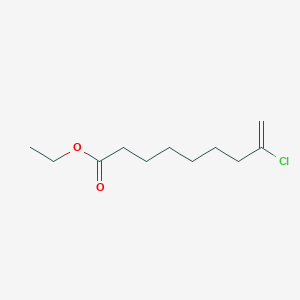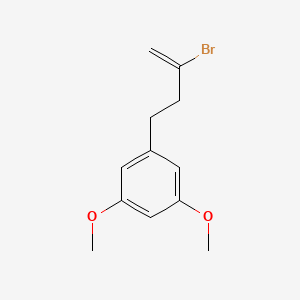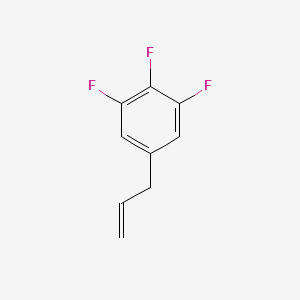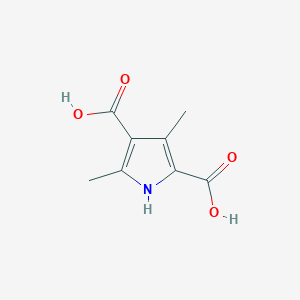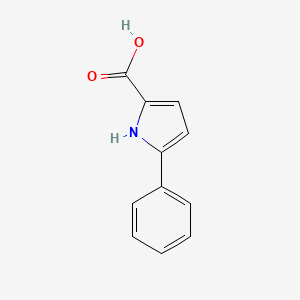
phenyl N-(3-chlorophenyl)carbamate
Vue d'ensemble
Description
Phenyl N-(3-chlorophenyl)carbamate is a compound with the linear formula C13H10ClNO2 . It has a molecular weight of 247.683 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of phenyl N-(3-chlorophenyl)carbamate is characterized by the presence of the -O-CO-NH- linkage . The compound has a linear formula of C13H10ClNO2 .Physical And Chemical Properties Analysis
Phenyl N-(3-chlorophenyl)carbamate has a molecular weight of 247.683 . Other physical and chemical properties specific to this compound are not detailed in the search results.Applications De Recherche Scientifique
Oncogenic Potential
Phenyl N-(3-chlorophenyl)carbamate has been studied for its oncogenic potential. A study conducted on rats showed that this compound led to the development of various types of tumors, including mammary adenocarcinoma and adenocarcinoma of the duodenum and upper jejunum, revealing its potent oncogenic properties (Harris, Gibson, & Dillard, 1972).
Herbicidal Applications
This compound has been utilized in herbicidal applications. For instance, studies have found it effective in inhibiting growth in young seedling plants. These herbicides, including isopropyl N-(3-chlorophenyl) carbamate, have been used in cytological studies of plant cells due to their impact on mitotic activity and chromosome morphology (Mann & Storey, 1966).
Excretion and Metabolic Studies
Research on rats has explored the excretion and metabolic fate of isopropyl N-(3-chlorophenyl)carbamate, highlighting the systemic hydrolysis of the carbamate link in the liver. This study provides insight into the metabolic processes involved with this compound (Bobik, Holder, & Ryan, 1972).
Soil Enzyme Interaction
An enzyme preparation from Pseudomonas sp. was found to liberate 3-chloroaniline from isopropyl N-(3-chlorophenyl) carbamate. This study demonstrates the interaction of this compound with soil bacteria, suggesting a role in the biodegradation of certain herbicides in the environment (Kearney & Kaufman, 1965).
Plant Cellular Effects
The effects of phenyl N-(3-chlorophenyl)carbamate on plant cells, particularly in terms of anti-mitotic activity and impact on microtubules, have been studied. This research contributes to understanding the compound's mode of action in plant cells and its potential applications in plant science (Yemets, Stelmakh, Kundelchuk, & Blume, 2003).
Impact on Potato Tubers
Studies have shown that post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate can affect the carbohydrate content of potato tubers, particularly influencing the degradation of starch during storage (Khurana, Randhawa, & Bajaj, 1985).
Mécanisme D'action
Target of Action
Phenyl N-(3-chlorophenyl)carbamate, also known as Chlorpropham , is a phenyl carbamate herbicide. It primarily targets plant growth processes, acting as a growth regulator and sprout suppressant .
Mode of Action
It is known to inhibit the activity of p-starch enzyme and interfere with rna and protein synthesis in plants . This disruption in biochemical processes results in the suppression of plant growth and sprouting .
Biochemical Pathways
Chlorpropham affects several biochemical pathways. It interferes with oxidative phosphorylation and photosynthesis, disrupting the energy production and growth of the plant . The compound is metabolized by the bacterium Bacillus licheniformis NKC-1, which degrades Chlorpropham through hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .
Pharmacokinetics
Its biodegradation by bacillus licheniformis nkc-1 suggests that it can be metabolized and broken down into simpler compounds . The presence of these metabolites has been confirmed by using various analytical techniques .
Result of Action
The action of Chlorpropham results in the suppression of plant growth and sprouting, making it an effective herbicide and plant growth regulator . Its degradation results in the release of ammonia, chloride ions, and carbon dioxide .
Action Environment
The action of Chlorpropham can be influenced by environmental factors. For instance, its degradation and the efficacy of its action can be affected by the presence of certain bacteria in the soil
Propriétés
IUPAC Name |
phenyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCCNDEGWDDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964934 | |
| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50699-50-8 | |
| Record name | NSC29155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


